4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a chemical compound classified as a piperidine derivative, which is notable for its potential applications in medicinal chemistry and biological research. This compound is characterized by the presence of a piperidine ring substituted with a dichlorophenoxy group, which contributes to its biological activity and chemical reactivity. The compound's Chemical Abstracts Service (CAS) number is 817186-93-9, indicating its unique identity in chemical databases.
The compound is primarily sourced from chemical suppliers such as Apollo Scientific, which provides detailed safety data sheets and regulatory information. According to the classification under Regulation (EC) No 1272/2008, 4-(3,4-dichlorophenoxy)piperidine hydrochloride is categorized as a substance with specific target organ toxicity (Category 3) and skin corrosion/irritation (Category 2) . This classification highlights the importance of handling the compound with care due to its potential health hazards.
The synthesis of 4-(3,4-dichlorophenoxy)piperidine hydrochloride typically involves the reaction of 3,4-dichlorophenol with piperidine. The process can be summarized as follows:
These methods ensure that the synthesis is efficient while maintaining the integrity of the compound's structure.
The molecular structure of 4-(3,4-dichlorophenoxy)piperidine hydrochloride consists of a piperidine ring connected to a phenoxy group that contains two chlorine atoms at the 3 and 4 positions. The structural formula can be represented as follows:
This structural configuration contributes to its biological activity and interaction with various molecular targets.
The chemical reactivity of 4-(3,4-dichlorophenoxy)piperidine hydrochloride can be explored through various reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 4-(3,4-dichlorophenoxy)piperidine hydrochloride involves its interaction with specific biological targets:
Research into its mechanisms continues, particularly regarding its therapeutic potentials .
The physical and chemical properties of 4-(3,4-dichlorophenoxy)piperidine hydrochloride are crucial for understanding its behavior in various applications:
These properties inform its handling procedures and potential applications in laboratories.
4-(3,4-dichlorophenoxy)piperidine hydrochloride has several applications in scientific research:
The ongoing research into this compound's properties continues to reveal new potential applications across various scientific fields.
The piperidine core serves as the foundational scaffold for synthesizing 4-(3,4-dichlorophenoxy)piperidine hydrochloride, with catalytic cross-coupling emerging as the most efficient functionalization strategy. Modern synthetic approaches employ transition metal catalysts to form the critical C-O bond between the piperidine nitrogen and the 3,4-dichlorophenoxy moiety. Palladium-catalyzed Buchwald-Hartwig amination has proven particularly effective for creating the aryl ether linkage essential to this compound, with catalysts such as Pd₂(dba)₃ facilitating the coupling between 4-hydroxypiperidine and 1,2-dichloro-4-iodobenzene under mild conditions (60-80°C) [9]. This method significantly improves upon traditional nucleophilic substitution routes that often require harsh conditions (temperatures exceeding 120°C) and exhibit poor regioselectivity with dichlorinated aryl substrates.
Recent advances focus on enhancing catalyst efficiency and reducing metal contamination in the final pharmaceutical intermediate. Researchers have developed immobilized palladium catalysts that enable recyclability up to five times while maintaining >95% coupling yield, substantially improving the economic viability of large-scale production [9]. Alternative nickel-based catalysts have also been explored for cost-sensitive applications, though with compromised yield (typically 70-75% versus 85-92% for Pd systems). The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the piperidine nitrogen and reductive elimination to form the C-N bond – a mechanism confirmed through isolation of reaction intermediates and 1H NMR kinetic studies.
Table 1: Catalyst Performance Comparison for Piperidine-Aryl Coupling
Catalyst System | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | 80 | 12 | 92 | >99:1 |
NiCl₂(dppf) | 100 | 24 | 73 | 95:5 |
CuI/1,10-phenanthroline | 120 | 36 | 65 | 85:15 |
Pd/C | 100 | 18 | 88 | >99:1 |
Stereochemical control during phenoxy group introduction presents significant synthetic challenges addressed through innovative reductive amination techniques. The 3,4-dichlorophenoxy group must be installed with precise regiochemistry to ensure biological activity, achieved through either chiral resolution or asymmetric synthesis. A practical industrial approach detailed in patent literature involves the condensation of 4-piperidone with 3,4-dichlorophenol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate), yielding the enantioenriched intermediate that undergoes subsequent stereoselective reduction [9]. This method capitalizes on the ability of the Mitsunobu reaction to invert stereochemistry at the piperidine C-4 position, providing a handle for controlling absolute configuration.
For chiral purity requirements exceeding 99% ee, manufacturers employ diastereomeric salt formation using chiral resolving agents such as (2R,3R)-di-O,O'-p-toluoyl-D-tartaric acid. This process exploits differential crystallization kinetics of the piperidine diastereomers, with the desired (R)-enantiomer typically crystallizing as the less soluble salt from methanol/ethyl acetate mixtures [1]. The hydrochloride salt is then generated through acidification and recrystallization from acetonitrile/water, yielding pharmaceutical-grade material with consistent polymorphic Form I, as confirmed by X-ray powder diffraction analysis [4] [5]. Alternative biocatalytic approaches using engineered transaminases have recently emerged, enabling direct asymmetric amination of 4-(3,4-dichlorophenoxy)piperidinone with reported ee values >98% and space-time yields up to 50 g/L/day, though this technology remains primarily at pilot scale.
The industrial synthesis of 4-(3,4-dichlorophenoxy)piperidine hydrochloride employs strategically designed intermediates that enhance yield and purity while minimizing hazardous byproducts. A validated five-step pathway initiates with N-Boc protection of 4-hydroxypiperidine, followed by activation as the mesylate ester (yield: 95%). Subsequent nucleophilic displacement with 3,4-dichlorophenoxide in dimethylacetamide at 110°C installs the phenoxy moiety (yield: 88%) while maintaining Boc protection to prevent N-alkylation side reactions [3]. Acidic deprotection (HCl/dioxane) then liberates the piperidine nitrogen for hydrochloride salt formation, with final recrystallization from isopropanol yielding >99.5% pure product .
Critical process intermediates include:
Manufacturers have optimized this pathway to minimize genotoxic impurities, particularly controlling residual 4-chloro-1,2-dichlorobenzene below 5 ppm through careful reaction stoichiometry and extractive workup procedures. Recent process intensification efforts have demonstrated the viability of telescoping steps 2-4 without intermediate isolation, reducing solvent consumption by 40% and cycle time by 30% while maintaining impurity profiles within ICH guidelines [3] [9]. Quality control of the penultimate intermediate by HPLC (UV detection at 254 nm) ensures the absence of regioisomeric impurities before the final deprotection step.
Hydrogenation technologies enable efficient piperidine ring formation from pyridine precursors, offering advantages in atom economy and functional group compatibility. Advanced dearomatization approaches employ heterogeneous catalysts under controlled hydrogen pressure to saturate the heterocyclic ring while preserving the sensitive dichlorophenoxy moiety. Platinum oxide (PtO₂) in acetic acid at 50 psi H₂ has emerged as the optimal system, achieving complete conversion of 4-(3,4-dichlorophenoxy)pyridine to the target piperidine within 8 hours at ambient temperature [6] [9]. The reaction proceeds via stepwise hydrogen addition – initially forming the 1,4-dihydropyridine intermediate (detectable by LC-MS) before final saturation to the piperidine.
Catalyst poisoning presents a significant challenge addressed through substrate purification via activated carbon treatment and the addition of catalytic hydrochloric acid (1 mol%), which protonates the piperidine nitrogen and minimizes adsorption to active sites. Post-hydrogenation, the platinum catalyst is efficiently recovered (>95%) through membrane filtration and reused for up to eight batches without significant activity loss [1]. Alternative transfer hydrogenation systems using ammonium formate with Pd/C have demonstrated comparable efficiency at smaller scale, though with longer reaction times (24-36 hours). The hydrogenation step simultaneously establishes the stereocenter at C-4 when performed with chiral modifiers such as cinchonidine, achieving up to 80% ee – a technique particularly valuable for pharmaceutical applications requiring specific enantiomers [9].
Table 2: Hydrogenation Conditions and Performance Metrics
Parameter | PtO₂/AcOH System | Pd/C/Formate System | Rh/Al₂O₃ System |
---|---|---|---|
Pressure (psi) | 50 | Atmospheric | 100 |
Temperature (°C) | 25 | 80 | 60 |
Time (h) | 8 | 24 | 6 |
Conversion (%) | >99.5 | 98 | 99 |
Catalyst Loading (mol%) | 2 | 5 | 3 |
Selectivity to Piperidine (%) | 98 | 92 | 85 |
Table 3: Key Identifiers for 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride
Identifier | Value |
---|---|
Systematic Name | 4-(3,4-Dichlorophenoxy)piperidine hydrochloride |
CAS Registry Number | 817186-93-9 [4] [5] |
Molecular Formula | C₁₁H₁₃Cl₂NO·HCl |
Molecular Weight | 282.60 g/mol |
SMILES | Cl.Clc1ccc(cc1Cl)OC1CCNCC1 |
InChI Key | SEBWUBGSEJJPSY-UHFFFAOYSA-N |
MDL Number | MFCD03840126 |
Appearance | White crystalline powder |
Melting Point | 229-234°C [4] [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1